molecular formula C21H16ClNO6 B11145363 6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11145363
M. Wt: 413.8 g/mol
InChI Key: HVQIMHJFJWQPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic molecule that belongs to the class of benzoxazinone derivatives This compound is characterized by the presence of a chromenone moiety linked to a benzoxazinone structure through an acetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Mechanism of Action

The mechanism of action of 6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one: can be compared with other similar compounds:

The uniqueness of This compound lies in its combination of chromenone and benzoxazinone structures, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H16ClNO6

Molecular Weight

413.8 g/mol

IUPAC Name

6-[2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetyl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C21H16ClNO6/c1-11-5-21(26)29-18-8-19(14(22)7-13(11)18)27-9-16(24)12-3-4-17-15(6-12)23(2)20(25)10-28-17/h3-8H,9-10H2,1-2H3

InChI Key

HVQIMHJFJWQPMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC4=C(C=C3)OCC(=O)N4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.